molecular formula C22H34N2O B5022877 2-cyclopentyl-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide

2-cyclopentyl-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide

Cat. No.: B5022877
M. Wt: 342.5 g/mol
InChI Key: BVWHLDRCSBWCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a piperidine ring, and a phenylethyl group, making it a subject of interest for chemists and pharmacologists.

Properties

IUPAC Name

2-cyclopentyl-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O/c1-23-14-11-21(12-15-23)18-24(16-13-19-7-3-2-4-8-19)22(25)17-20-9-5-6-10-20/h2-4,7-8,20-21H,5-6,9-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWHLDRCSBWCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentanone with piperidine derivatives under controlled conditions to form the cyclopentyl-piperidine intermediate. This intermediate is then reacted with phenylethylamine and acetic anhydride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.